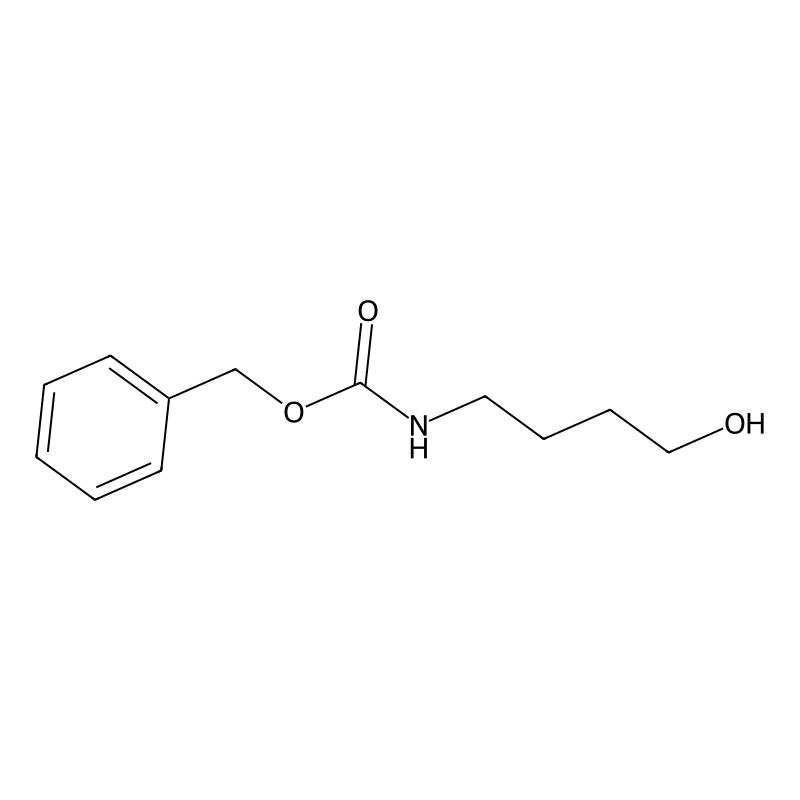

4-(Z-Amino)-1-butanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

4-(Z-Amino)-1-butanol, also known as benzyl N-(4-hydroxybutyl)carbamate, is a small molecule with the chemical formula C₁₂H₁₇NO₃. It can be synthesized through various methods, including reductive amination and Mitsunobu reactions. Researchers have characterized its structure and properties using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [].

Applications in Organic Chemistry:

4-(Z-Amino)-1-butanol serves as a versatile building block in organic synthesis. Its unique combination of an amino and a hydroxyl group allows it to participate in various reactions. For instance, it can undergo N-acylation and O-acylation to form diverse amides and esters, respectively []. Additionally, the Z-configuration of the double bond enables its participation in stereoselective reactions, making it a valuable tool for the synthesis of chiral compounds.

Potential Uses in Medicinal Chemistry:

Due to its structural features, 4-(Z-Amino)-1-butanol has been explored for its potential applications in medicinal chemistry. Researchers have investigated its ability to:

- Inhibit enzymes: Studies suggest that it might inhibit specific enzymes involved in various diseases, including cancer and neurodegenerative disorders [].

- Act as a precursor for drug development: Its functional groups can be modified to generate novel compounds with potential therapeutic properties [].

4-(Z-Amino)-1-butanol, also known as 4-amino-1-butanol or 4-hydroxybutylamine, is an alkanolamine compound with the molecular formula C₄H₉NO. It serves as a precursor to the neurotransmitter gamma-aminobutyric acid (GABA). Structurally, it is related to 1,4-butanediol, which is a known prodrug of gamma-hydroxybutyric acid (GHB). The compound is characterized by its amino and hydroxyl functional groups that contribute to its biological activity and reactivity in various chemical processes .

As with any scientific research involving new compounds, it is crucial to handle 4-(Z-Amino)-1-butanol with appropriate safety precautions. Specific hazard information might be limited, but due to the presence of the amino group, it is recommended to:

- Reduction: It is converted into gamma-aminobutyraldehyde via aldehyde reductase. This intermediate can further be oxidized to GABA by aldehyde dehydrogenase .

- Condensation Reactions: It can react with carbonyl compounds to form imines or amides, which are significant in organic synthesis.

- Nucleophilic Substitution: The amino group can act as a nucleophile in various substitution reactions.

The biological significance of 4-(Z-Amino)-1-butanol lies in its role as a GABA precursor. GABA is an inhibitory neurotransmitter that plays a crucial role in reducing neuronal excitability throughout the nervous system. The conversion of 4-(Z-Amino)-1-butanol to GABA implicates this compound in various physiological processes, including:

- Anxiolytic Effects: Due to its relationship with GABA, it may exhibit anxiety-reducing properties.

- Neuroprotective Roles: GABA's function in neuronal signaling suggests potential neuroprotective effects when 4-(Z-Amino)-1-butanol is administered.

Several methods exist for synthesizing 4-(Z-Amino)-1-butanol:

- Reduction of Butyric Acid Derivatives: Starting from butyric acid or its derivatives, reduction can yield the desired amino alcohol.

- Amine Substitution Reactions: Reacting 1-butene with ammonia under specific conditions can lead to the formation of 4-(Z-Amino)-1-butanol.

- Hydrolysis of N-Alkylated Amines: Certain N-alkylated amines can be hydrolyzed to produce this compound.

4-(Z-Amino)-1-butanol finds applications across various fields:

- Pharmaceuticals: As a GABA precursor, it may be explored for therapeutic uses in treating anxiety and other neurological disorders.

- Chemical Synthesis: Its reactive functional groups make it useful in synthesizing more complex organic molecules.

- Research: It serves as a valuable tool in studying neurotransmitter pathways and their effects on behavior.

Studies investigating the interactions of 4-(Z-Amino)-1-butanol with various biological systems have highlighted its potential neuroactive properties. Research indicates that it may modulate GABAergic activity, influencing both excitatory and inhibitory signaling pathways in the brain. Further investigation into its pharmacokinetics and pharmacodynamics is essential for understanding its full therapeutic potential.

Several compounds share structural similarities with 4-(Z-Amino)-1-butanol, each with unique properties:

| Compound Name | Structure | Key Characteristics |

|---|---|---|

| Gamma-Aminobutyric Acid | C₄H₉NO₂ | Directly involved in neurotransmission; inhibitory neurotransmitter. |

| 1,4-Butanediol | C₄H₁₀O₂ | Prodrug for gamma-hydroxybutyric acid; used industrially. |

| 3-Aminopropanol | C₃H₉N | Simple amine; used as a building block in organic synthesis. |

| Butyric Acid | C₄H₈O₂ | Fatty acid; involved in energy metabolism and gut health. |

The uniqueness of 4-(Z-Amino)-1-butanol lies in its dual functional groups (amino and hydroxyl) that facilitate its role as a GABA precursor while also allowing for diverse chemical reactivity not present in simpler analogs like butyric acid or 3-aminopropanol .

The synthesis of 4-(Z-amino)-1-butanol can be achieved through several distinct methodologies, each with specific advantages and limitations. The following sections detail the various approaches currently employed in research and industrial settings.

Microbial Fermentation and Biotechnological Routes

Recent advances in metabolic engineering have enabled the production of 4-amino-1-butanol through microbial fermentation, which can then be derivatized to introduce the Z-protecting group. This approach represents a sustainable alternative to traditional chemical synthesis methods.

Researchers have reported the first fermentative production of 4-amino-1-butanol from glucose using metabolically engineered Corynebacterium glutamicum. This innovative approach employs a newly designed pathway comprising:

- Putrescine aminotransferase (encoded by ygjG)

- Aldehyde dehydrogenase (encoded by yqhD)

These enzymes, sourced from Escherichia coli, effectively convert putrescine to 4-amino-1-butanol. Through strategic metabolic engineering, including fine-tuning expression levels, eliminating competing pathways, and optimizing culture conditions, researchers achieved significant improvements in production efficiency.

Fed-batch culture of the final engineered C. glutamicum strain demonstrated impressive results, producing 24.7 g/L of 4-amino-1-butanol. This biotechnological approach offers a renewable resource-based production method that aligns with green chemistry principles.

Similarly, efforts to produce related amino alcohols have been documented. For instance, researchers have constructed a novel engineered E. coli strain for the production of the non-natural amino acid L-2-aminobutyric acid (L-ABA) directly from glucose by expanding its metabolic pathways. Such developments provide valuable insights for the biotechnological production of functionalized amino alcohols including 4-amino-1-butanol derivatives.

Catalytic Amination and Heterogeneous Catalysis

Catalytic approaches represent another significant route for synthesizing 4-amino-1-butanol, which can subsequently be protected with the Z group. These methods typically employ heterogeneous catalysts under controlled conditions to achieve selective amination.

A particularly efficient process involves a two-step approach:

- Catalytic isomerization of but-2-en-1,4-diol to a mixture of 4-hydroxybutyraldehyde and 2-hydroxytetrahydrofuran

- Aminating catalytic hydrogenation of this mixture to yield 4-aminobutanol

Research has demonstrated that the isomerization of but-2-en-1,4-diol can be advantageously performed using a specialized isomerization catalyst comprising an iridium compound combined with a phosphine and/or phosphite. This catalyst system facilitates the efficient conversion to the desired intermediates.

This catalytic route provides several advantages:

- Higher selectivity compared to direct aminolysis

- Improved atom economy

- Reduced waste generation

- Scalability for industrial applications

Chemical Synthesis Strategies

Traditional chemical synthesis remains a cornerstone for producing 4-(Z-amino)-1-butanol, offering established methodologies with predictable outcomes. These approaches typically involve functional group transformations and protection strategies.

Boc Protection and Carbamate Chemistry

The synthesis of 4-(Z-amino)-1-butanol often employs orthogonal protection strategies, particularly when stereochemical control is required. The benzyloxycarbonyl (Z) and tert-butyloxycarbonyl (Boc) groups are frequently utilized for this purpose.

One approach involves the synthesis of (S)-2-(Boc-amino)-4-(Z-amino)-1-butanol, which serves as a valuable building block in peptide synthesis, drug development, and medicinal chemistry. This compound features dual protection:

- Boc protection at the C2 amino group

- Z protection at the C4 amino group

This orthogonally protected aminobutanol derivative offers several advantages:

- Selective deprotection possibilities

- Controlled reactivity at either amino function

- Enhanced stability during multi-step syntheses

The specific optical rotation of [α]D= -28 ± 2° (c=1 in MeOH) at 20°C indicates the compound's defined stereochemistry, making it particularly valuable for applications requiring stereochemical purity.

A related approach involves the synthesis of (R)-3-aminobutan-1-ol through reduction chemistry followed by protection. This synthesis utilizes sodium aluminum hydride reduction of (R)-3-aminobutanoic acid, followed by workup with aqueous sodium hydroxide. The resulting amino alcohol can then be protected with appropriate groups including the Z group.

Stepwise Synthesis and Functional Group Manipulation

Several stepwise synthesis approaches have been documented for 4-amino-1-butanol, which can then be Z-protected as needed.

One efficient method involves the intermediate N-(8-hydroxybutyl)phthalimide, which undergoes hydrolysis under basic conditions to yield 4-aminobutanol. The procedure entails:

- Addition of N-(8-hydroxybutyl)phthalimide to a mixture of water and sodium hydroxide

- Heating and refluxing at 100°C for 10 hours

- pH adjustment to 10 using hydrochloric acid

- Extraction with chloroform and washing with saturated sodium chloride solution

- Drying over anhydrous sodium sulfate

- Rotary evaporation to remove solvent

- Rectification at 94±2°C under reduced pressure (0.6-0.7 kPa)

This method yields 4-aminobutanol with 90.8% yield and 99.5% purity, providing an excellent starting material for Z-protection.

Alternative approaches include:

Peptide Synthesis and Amino Acid Derivatives

4-Amino-1-butanol’s dual functionality makes it a valuable precursor for peptide backbone modifications and amino acid analogs. Its primary amine reacts with carboxylic acids to form amide bonds, while the hydroxyl group facilitates esterification or etherification. For example, in solid-phase peptide synthesis (SPPS), 4-amino-1-butanol has been incorporated as a spacer molecule to improve solubility and reduce steric hindrance during coupling reactions [1].

Poly(β-amino ester)s (PBAEs), a class of biodegradable cationic polymers, utilize 4-amino-1-butanol as a monomer in copolymerization with diacrylates. The synthesis of 1-(3-aminopropyl)-4-methylpiperazine end-capped poly(1,4-butanediol diacrylate-co-4-amino-1-butanol) (designated as polymer 447) demonstrates its role in creating gene delivery vectors [5]. The polymer’s amine groups enable electrostatic interactions with nucleic acids, while ester linkages provide controlled hydrolytic degradation (Table 1).

Table 1. Key Properties of 4-Amino-1-Butanol-Derived PBAE 447

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₄H₁₁NO | [1] |

| Polymer Structure | Branched copolymer with diacrylate | [5] |

| DNA Transfection Efficiency | 60–80% in glioblastoma cells | [5] |

| Degradation Mechanism | Hydrolytic cleavage of ester bonds | [5] |

Cross-Linking Reagents in Polymer and Material Science

In polymer networks, 4-amino-1-butanol acts as a crosslinker by forming covalent bonds between polymer chains. For instance, its reaction with 1,4-butanediol diacrylate produces PBAEs with tunable mechanical properties and biodegradability [5]. These polymers exhibit high DNA-binding capacity, making them suitable for sustained-release drug delivery systems. Electrospinning of 4-amino-1-butanol-based PBAEs with poly(ε-caprolactone) (PCL) yields fibrous scaffolds capable of controlled DNA release over 24 hours [5].

Comparative studies with traditional crosslinkers like ethylene glycol dimethacrylate (EGDMA) reveal superior performance in molecular imprinting. When used in a dansyl-L-phenylalanine-imprinted polymer, 4-amino-1-butanol derivatives achieved a chiral selectivity factor of 1.9, outperforming EGDMA-based systems (selectivity factor = 1.0) [3]. This enhancement stems from the flexibility and hydrogen-bonding capacity of the amino alcohol moiety.

Applications in Drug Development

HDAC Inhibitors and Epigenetic Modulation

While direct evidence linking 4-amino-1-butanol to histone deacetylase (HDAC) inhibitors remains limited, its structural analogs play roles in epigenetic drug design. The compound’s amine group can coordinate zinc ions in HDAC active sites, a mechanism exploited by hydroxamate-based inhibitors. Recent work with PBAEs highlights their potential as delivery vehicles for siRNA targeting HDACs, enabling localized epigenetic modulation in cancer cells [5].

Beta-Lactam Antibiotics and Antimicrobial Agents

4-Amino-1-butanol derivatives are explored as side chains in β-lactam antibiotics to enhance bacterial membrane permeability. Although no commercial antibiotics currently feature this moiety, synthetic studies suggest its utility in modifying cephalosporin and penicillin backbones. The hydroxyl group may also facilitate prodrug strategies, improving oral bioavailability of antimicrobial agents [1].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant